![molecular formula C21H18N4 B12521881 Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]- CAS No. 821783-89-5](/img/structure/B12521881.png)
Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-: is a complex organic compound that belongs to the class of pyrazinamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The initial step involves the formation of the pyrazine ring through the condensation of appropriate precursors under controlled conditions.
Naphthalene Substitution: The naphthalene ring is introduced through a substitution reaction, where a suitable naphthalene derivative reacts with the pyrazine intermediate.
Pyridine Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]- can undergo oxidation reactions, where the compound is oxidized to form various oxidized derivatives.
Reduction: This compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where one or more substituents on the compound are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various reagents, including halogenating agents and nucleophiles, are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield simpler, reduced forms of the compound.
Scientific Research Applications
Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A related compound used as an antimicrobial agent.
Naphthalene Derivatives: Compounds with similar naphthalene structures.
Pyridine Derivatives: Compounds with similar pyridine structures.
Uniqueness
Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]- is unique due to its specific combination of naphthalene and pyridine rings, which confer distinct chemical properties and potential applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
821783-89-5 |
|---|---|
Molecular Formula |
C21H18N4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-naphthalen-2-yl-N-(2-pyridin-4-ylethyl)pyrazin-2-amine |
InChI |
InChI=1S/C21H18N4/c1-2-4-18-13-19(6-5-17(18)3-1)20-14-25-21(15-24-20)23-12-9-16-7-10-22-11-8-16/h1-8,10-11,13-15H,9,12H2,(H,23,25) |
InChI Key |
UQMWLKWOXBBYQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=C(C=N3)NCCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


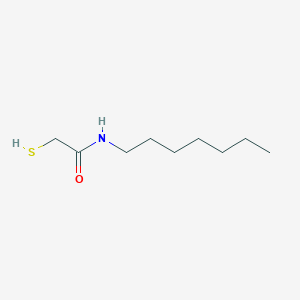
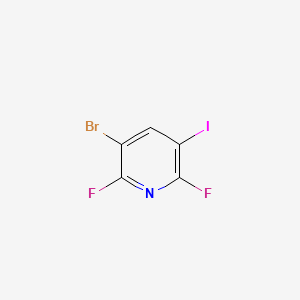
![[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12521810.png)
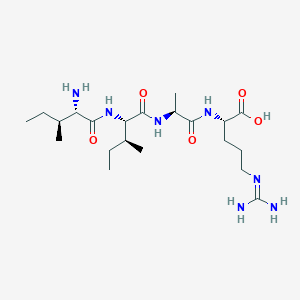
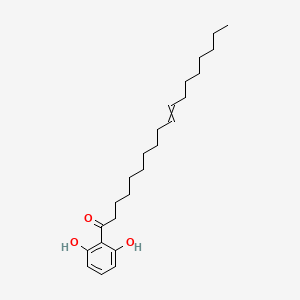
![3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid](/img/structure/B12521839.png)
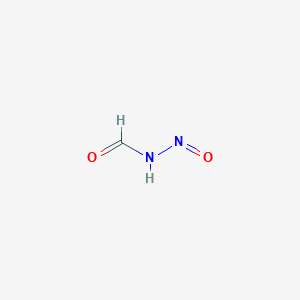
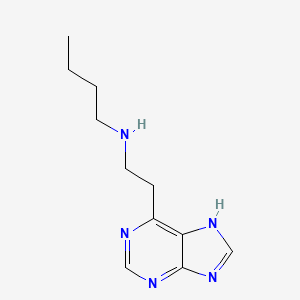
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12521851.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one](/img/structure/B12521855.png)
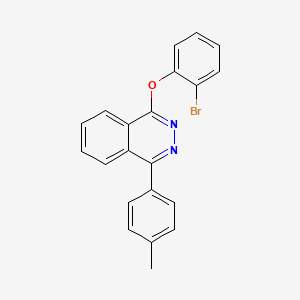
![3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12521868.png)
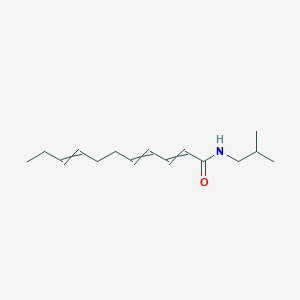
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12521880.png)
